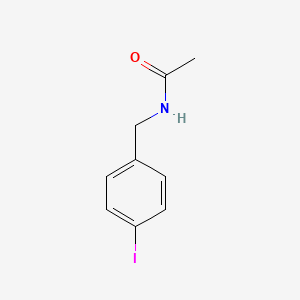![molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate](/img/structure/B8352750.png)
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[410]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclo[4.1.0]heptane ring system: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the dimethylaminomethyl group: This step often involves a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Esterification: The final step involves the esterification of 2,2-Dimethyl-propionic acid with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
科学的研究の応用
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. The fluorine atom on the phenyl ring can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but lacking the bicyclo[4.1.0]heptane ring and fluorine atom.
3-Dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]heptane: Lacks the ester and fluorine functionalities.
5-Fluoro-phenyl esters: Compounds with similar ester and fluorine functionalities but different core structures.
Uniqueness
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is unique due to its combination of a bicyclo[4.1.0]heptane ring, dimethylaminomethyl group, ester functionality, and fluorine atom. This unique combination of functional groups and structural features makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C21H30FNO3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30FNO3/c1-20(2,3)19(24)26-17-10-15(9-16(22)11-17)21(25)14(12-23(4)5)7-6-13-8-18(13)21/h9-11,13-14,18,25H,6-8,12H2,1-5H3 |
InChIキー |
JFSNOVAAGIPTBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C2(C(CCC3C2C3)CN(C)C)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
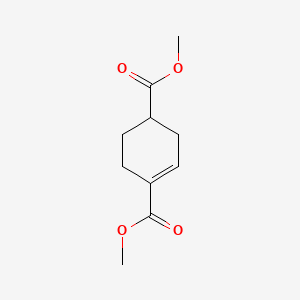
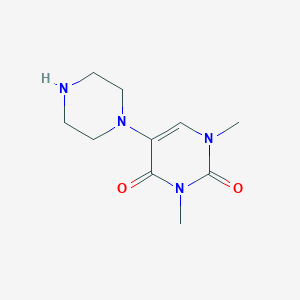
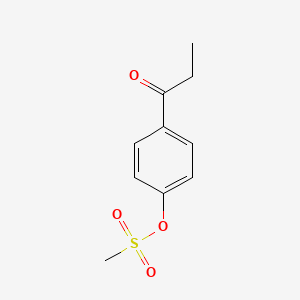
![Ethyl 4-[4-(iodomethyl)phenoxy]butanoate](/img/structure/B8352689.png)
![4-[2-(2-Piperidyl)-ethyl]-quinoline](/img/structure/B8352693.png)
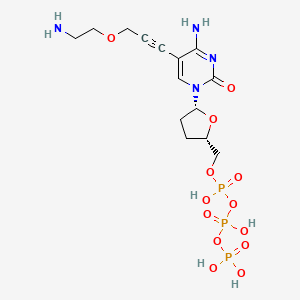
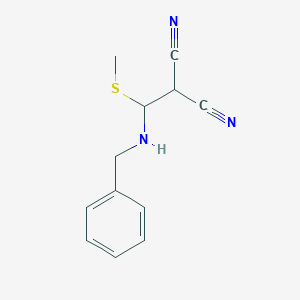
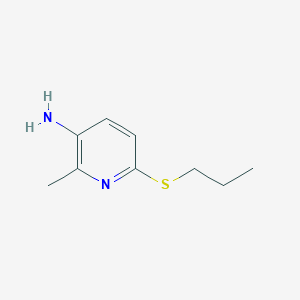
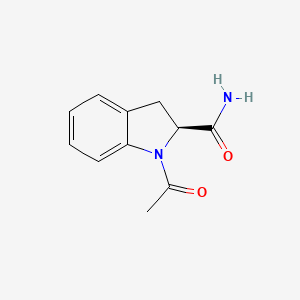
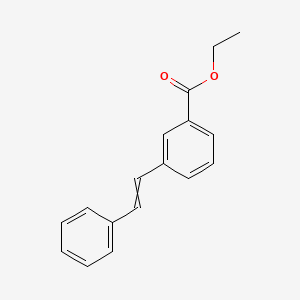
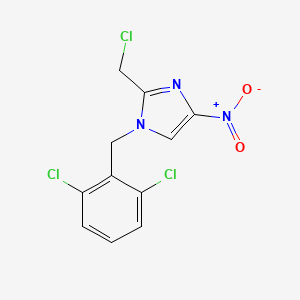
![2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline](/img/structure/B8352744.png)
